4-Iodothiobenzamide
Overview
Description
4-Iodothiobenzamide is a chemical compound with the molecular formula C7H6INS. It is known for its unique structure, which includes an iodine atom attached to a thiobenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodothiobenzamide typically involves the iodination of thiobenzamide. One common method includes the reaction of thiobenzamide with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the iodine and other reagents involved.
Chemical Reactions Analysis
Types of Reactions: 4-Iodothiobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiobenzamide.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiobenzamide.
Substitution: Various substituted thiobenzamides depending on the nucleophile used.
Scientific Research Applications
4-Iodothiobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodothiobenzamide involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, potentially affecting biological pathways and processes .
Comparison with Similar Compounds
4-Iodobenzenecarbothioamide: Similar structure but different reactivity.
4-Iodobenzo[B]Thiophene-2-Carboxamidine: Shares the iodine and thiobenzamide moiety but has a different core structure.
Uniqueness: 4-Iodothiobenzamide is unique due to its specific combination of iodine and thiobenzamide, which imparts distinct chemical properties and reactivity. This makes it valuable in various research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-iodobenzenecarbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQESRYYEDILNNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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